8-Azido-cADPR

Descripción

Propiedades

Fórmula molecular |

C15H20N8O13P2 |

|---|---|

Peso molecular |

582.31 g/mol |

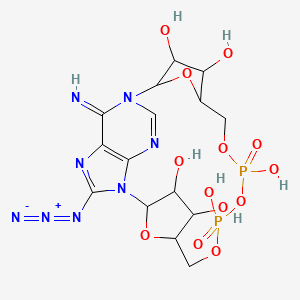

Nombre IUPAC |

18-azido-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol |

InChI |

InChI=1S/C15H20N8O13P2/c16-11-6-12-18-3-22(11)13-9(26)7(24)4(34-13)1-32-37(28,29)36-38(30,31)33-2-5-8(25)10(27)14(35-5)23(12)15(19-6)20-21-17/h3-5,7-10,13-14,16,24-27H,1-2H2,(H,28,29)(H,30,31) |

Clave InChI |

LEHUHBAMNOPLCO-UHFFFAOYSA-N |

SMILES canónico |

C1C2C(C(C(O2)N3C=NC4=C(C3=N)N=C(N4C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)N=[N+]=[N-])O)O |

Origen del producto |

United States |

Foundational & Exploratory

8-Azido-cADPR: A Technical Guide to a Photoaffinity Probe for cADPR-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azido-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Azido-cADPR) is a crucial chemical tool for the investigation of cADPR-mediated calcium signaling. As a photoaffinity label and a click chemistry reagent, it enables the identification and characterization of cADPR-binding proteins, which are pivotal in cellular processes such as muscle contraction, neurotransmission, and immune responses. This technical guide provides a comprehensive overview of this compound, including its synthesis, function as a signaling pathway antagonist, and detailed protocols for its application in photoaffinity labeling and subsequent protein identification via click chemistry.

Introduction to this compound

Cyclic adenosine diphosphate ribose (cADPR) is a second messenger that mobilizes intracellular calcium from the endoplasmic reticulum, primarily through the activation of ryanodine (B192298) receptors (RyRs). Its transient nature and low cellular concentrations make the identification of its binding partners challenging. This compound is a synthetic analog of cADPR designed to overcome these challenges. It incorporates a photoactive azido (B1232118) (-N₃) group at the 8-position of the adenine (B156593) ring. This modification allows for the formation of a covalent bond with nearby molecules upon UV irradiation, effectively "trapping" the interacting proteins. Furthermore, the azido group can participate in bioorthogonal "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of reporter tags like biotin (B1667282) or fluorescent dyes for protein enrichment and visualization.

Core Function: Antagonist and Photoaffinity Probe

In the well-characterized sea urchin egg homogenate system, this compound has been demonstrated to function as an antagonist of cADPR-induced Ca²⁺ release.[1] It competitively inhibits the binding of cADPR to its target sites, thereby blocking the downstream signaling cascade that leads to calcium mobilization.[1] This antagonistic activity, coupled with its photoreactive properties, makes this compound an invaluable tool for identifying and characterizing the specific proteins that mediate cADPR's effects.

Upon UV irradiation, the azido group of this compound is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with amino acid residues in the binding pocket of a target protein. This process, known as photoaffinity labeling, permanently tags the cADPR-binding proteins.

Quantitative Data

While specific binding affinities and IC₅₀ values for this compound are not extensively reported in the literature, the available data from studies on analogous compounds and related experimental systems provide valuable context.

| Parameter | Compound | System | Value | Reference |

| Antagonism | 8-N₃-cADPR | Sea Urchin Egg Microsomes | Inhibits cADPR-induced Ca²⁺ release | [1] |

| Binding | [³²P]8-N₃-cADPR | Sea Urchin Egg Microsomes | Labels 140 kDa and 100 kDa proteins | [1] |

| Apparent Kd | 8-azido-dATP | Terminal deoxynucleotidyl transferase | ~38 µM | [2] |

Signaling Pathway

The cADPR signaling pathway is integral to the regulation of intracellular calcium levels. The pathway is initiated by the synthesis of cADPR from NAD⁺ by the enzyme ADP-ribosyl cyclase (CD38). cADPR then binds to its receptors, which are believed to be closely associated with or part of the ryanodine receptor (RyR) complex on the endoplasmic reticulum. This binding sensitizes the RyRs to calcium, leading to calcium-induced calcium release (CICR) and a rapid increase in cytosolic calcium concentration. This calcium signal then triggers various downstream cellular responses. This compound acts as an antagonist in this pathway by competing with cADPR for binding to its receptor, thus inhibiting the mobilization of intracellular calcium.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a chemoenzymatic approach. The following protocol is adapted from the synthesis of a similar bifunctional analog, 8-N₃-2′-O-propargyl-cADPR.

Step 1: Synthesis of 8-Azido-NAD⁺

-

Bromination of Adenosine: Start with the bromination of adenosine to produce 8-bromoadenosine (B559644).

-

Azidation: Convert 8-bromoadenosine to 8-azidoadenosine (B559645) by reacting with sodium azide.

-

Phosphorylation: Selectively phosphorylate the 5' position of 8-azidoadenosine to yield 8-azido-AMP.

-

Coupling with NMN: Couple 8-azido-AMP with nicotinamide (B372718) mononucleotide (NMN) to form 8-azido-NAD⁺.

Step 2: Enzymatic Cyclization to this compound

-

Dissolve the synthesized 8-azido-NAD⁺ in a suitable buffer (e.g., 20 mM HEPES, pH 7.3).

-

Add Aplysia californica ADP-ribosyl cyclase to the solution.

-

Incubate the reaction at room temperature, monitoring the progress by HPLC.

-

Once the reaction is complete, purify the this compound product using HPLC.

Photoaffinity Labeling of cADPR-Binding Proteins

This protocol outlines the general steps for using this compound to label its binding partners in a biological sample.

-

Incubation: Incubate the biological sample (e.g., cell lysate, microsomal fraction) with this compound in the dark to allow for binding to target proteins. A typical concentration range is 1-100 µM. Include a control sample with an excess of cADPR to demonstrate the specificity of binding.

-

UV Irradiation: Expose the sample to UV light (e.g., 254 nm or 350 nm) on ice for a predetermined duration (e.g., 5-30 minutes) to activate the azido group and induce covalent cross-linking. The optimal wavelength and duration should be determined empirically.

-

Quenching: Quench the reaction by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to react with any remaining unreacted nitrene intermediates.

-

Analysis: Analyze the labeled proteins by SDS-PAGE and autoradiography (if using a radiolabeled probe) or Western blotting with an antibody against a suspected target.

Identification of Labeled Proteins using Click Chemistry

This protocol describes the use of click chemistry to attach a biotin tag to the this compound-labeled proteins for subsequent enrichment and identification. This protocol assumes the use of a terminal alkyne-biotin conjugate.

-

Click Reaction: To the photo-labeled protein sample, add the following click chemistry reagents:

-

Alkyne-biotin conjugate

-

Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)

-

A copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the copper(I) and improve reaction efficiency.

-

-

Incubation: Incubate the reaction mixture at room temperature to allow the cycloaddition reaction to proceed.

-

Enrichment: Add streptavidin-coated beads to the reaction mixture to capture the biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Conclusion

This compound is a powerful and versatile tool for the study of cADPR-mediated signaling. Its dual functionality as a photoaffinity probe and a click chemistry handle allows for the effective capture and identification of cADPR-binding proteins. While its antagonistic properties have been demonstrated, further quantitative characterization of its interaction with cADPR receptors in various biological systems is warranted. The experimental protocols provided in this guide offer a solid foundation for researchers to employ this compound in their investigations, ultimately contributing to a deeper understanding of the complex roles of cADPR in health and disease.

References

- 1. Identification of cyclic ADP-ribose-binding proteins by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling of terminal deoxynucleotidyl transferase. 1. Active site directed interactions with 8-azido-2'-deoxyadenosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Azido-cADPR: A Photoaffinity and Click Chemistry Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azido-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Azido-cADPR) is a versatile chemical probe that has become an invaluable tool for studying the cyclic ADP-ribose (cADPR) signaling pathway. This pathway plays a critical role in intracellular calcium mobilization in a wide range of cell types and is implicated in various physiological processes, including muscle contraction, neurotransmission, and fertilization. This compound is a structurally modified analog of cADPR, featuring a photoactive azido (B1232118) group at the 8-position of the adenine (B156593) ring. This modification allows for its use in photoaffinity labeling experiments to identify and characterize cADPR-binding proteins. Furthermore, the azido group serves as a handle for bioorthogonal "click chemistry" reactions, enabling the attachment of reporter molecules such as fluorophores or biotin (B1667282) for visualization and affinity purification of target proteins. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, along with detailed experimental protocols and diagrams of relevant signaling pathways.

Chemical Structure and Properties

This compound is a synthetic analog of cADPR where a hydrogen atom at the 8-position of the adenine nucleobase is replaced by an azido (-N3) group. This modification confers unique properties to the molecule, making it a powerful tool in chemical biology.

| Property | Value | Reference |

| Chemical Name | 8-Azido-cyclic adenosine diphosphate ribose | |

| CAS Number | 150424-94-5 | |

| Molecular Formula | C₁₅H₂₀N₈O₁₃P₂ | |

| Molecular Weight | 582.31 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Photoreactivity | The 8-azido group is photoactive upon UV irradiation, forming a highly reactive nitrene intermediate that can covalently bind to nearby molecules. | [1] |

| Click Chemistry Handle | The terminal azide (B81097) group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. | |

| Biological Activity | Antagonist of cADPR-induced Ca²⁺ release. It competes with cADPR for binding to its target proteins.[1] | [1] |

Signaling Pathways

cADPR is a second messenger that mobilizes intracellular calcium by gating ryanodine (B192298) receptors (RyRs), a class of intracellular calcium channels located on the endoplasmic or sarcoplasmic reticulum. The precise mechanism of cADPR-mediated RyR activation is still under investigation, with evidence suggesting both direct and indirect interactions involving accessory binding proteins. This compound is instrumental in elucidating these interactions.

References

An In-depth Technical Guide to the Mechanism of Action of 8-Azido-cADPR

For Researchers, Scientists, and Drug Development Professionals

Core Summary

8-Azido-cyclic ADP-ribose (8-Azido-cADPR) is a potent photoaffinity probe and a recognized antagonist of cyclic ADP-ribose (cADPR). This synthetic analog serves as a critical tool for the identification and characterization of cADPR-binding proteins, which play a crucial role in intracellular calcium signaling. The molecule's mechanism of action hinges on its 8-azido group, a photoreactive moiety that, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate. This intermediate rapidly and covalently cross-links to nearby amino acid residues within the binding pocket of a target protein, enabling the permanent labeling and subsequent identification of these proteins. Functionally, this compound competitively inhibits the binding of cADPR to its receptors, thereby blocking cADPR-induced Ca2+ release from intracellular stores.

Data Presentation

While specific binding affinity (Kd) and half-maximal inhibitory concentration (IC50) values for this compound are not extensively reported in the available literature, its efficacy as a photoaffinity label and cADPR antagonist is well-documented through competition assays and functional studies.

Table 1: Identified cADPR-Binding Proteins Using this compound

| Target Protein (Molecular Weight) | Experimental System | Method of Identification | Reference |

| 140 kDa | Sea urchin egg homogenates | Photoaffinity labeling with [³²P]this compound | [1] |

| 100 kDa | Sea urchin egg homogenates | Photoaffinity labeling with [³²P]this compound | [1] |

Table 2: Functional Antagonism of cADPR-Mediated Calcium Release

| Parameter | Value/Observation | Experimental System | Notes | Reference |

| Inhibition of Ca²⁺ Release | This compound inhibits cADPR-induced Ca²⁺ release. | Sea urchin egg microsomes | The effect is reversible and can be overcome by high concentrations of cADPR, suggesting competitive binding at the same site.[1] | [1] |

| Competition for Binding | This compound effectively competes with [³²P]cADPR for binding to microsomes. | Sea urchin egg microsomes | This provides further evidence for a shared binding site with cADPR.[1] | [1] |

Signaling Pathways

The canonical cADPR signaling pathway involves the mobilization of intracellular calcium stores, which is antagonized by this compound.

Caption: cADPR signaling pathway and its inhibition by this compound.

Experimental Protocols

Photoaffinity Labeling of cADPR-Binding Proteins in Sea Urchin Egg Microsomes

This protocol is adapted from the methodology used to identify the 140 kDa and 100 kDa cADPR-binding proteins.[1]

Materials:

-

[³²P]this compound (radiolabeled photoaffinity probe)

-

Sea urchin egg microsomes

-

Binding buffer (e.g., 250 mM N-methylglucamine, 250 mM potassium gluconate, 20 mM HEPES, pH 7.2)

-

Unlabeled cADPR and this compound (for competition experiments)

-

Other nucleotides for specificity control (e.g., ADP-ribose, AMP, ADP, ATP)

-

UV lamp (e.g., 254 nm)

-

SDS-PAGE reagents and equipment

-

Autoradiography film or phosphorimager

Procedure:

-

Incubation: Incubate sea urchin egg microsomes (typically 50-100 µg of protein) with [³²P]this compound (in the low nanomolar range) in binding buffer in the dark on ice for a predetermined time (e.g., 60 minutes) to allow for binding to target proteins.

-

Competition (Control): For competition experiments, pre-incubate the microsomes with a molar excess (e.g., 100 to 1000-fold) of unlabeled cADPR or this compound before adding the radiolabeled probe. To demonstrate specificity, perform parallel incubations with other non-competing nucleotides.

-

Photolysis: Place the incubation mixtures on ice and irradiate with a UV lamp at a close distance for a specified time (e.g., 5-15 minutes). The optimal time and distance should be empirically determined to maximize cross-linking and minimize protein damage.

-

SDS-PAGE: Quench the reaction by adding SDS-PAGE sample buffer and heat the samples. Separate the proteins by SDS-PAGE.

-

Autoradiography: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.

-

Analysis: Identify the protein bands that are specifically labeled with [³²P]this compound and where the labeling is competed by an excess of unlabeled cADPR.

Caption: Workflow for photoaffinity labeling of cADPR-binding proteins.

Pull-Down Assay for Identification of this compound Interacting Proteins

This is a generalized protocol that can be adapted for a biotinylated version of this compound to isolate its binding partners.

Materials:

-

Biotinylated this compound

-

Cell lysate or tissue homogenate containing putative binding proteins

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Binding/Wash Buffer (e.g., PBS with a low concentration of non-ionic detergent)

-

Elution Buffer (e.g., high salt, low pH, or SDS-PAGE sample buffer)

-

UV lamp (for cross-linking)

-

Western blotting or mass spectrometry equipment for protein identification

Procedure:

-

Probe Immobilization (Optional, Pre-immobilization): Incubate streptavidin beads with biotinylated this compound to pre-immobilize the probe.

-

Incubation with Lysate: Incubate the cell lysate with either the pre-immobilized probe-bead complex or with free biotinylated this compound.

-

UV Cross-linking: Expose the mixture to UV light to induce covalent cross-linking between the probe and its binding partners.

-

Capture of Biotinylated Complexes: If free probe was used in step 2, add streptavidin beads to the mixture to capture the biotinylated probe-protein complexes.

-

Washing: Wash the beads extensively with binding/wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the covalently bound proteins from the beads using an appropriate elution buffer.

-

Protein Identification: Analyze the eluted proteins by Western blotting (if a candidate protein is known) or by mass spectrometry for the identification of novel interactors.

References

The Role of 8-Azido-cADPR in Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell fate. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount. While the inositol (B14025) 1,4,5-trisphosphate (IP₃) pathway is a well-established mechanism for Ca²⁺ mobilization from the endoplasmic reticulum (ER), other key signaling molecules contribute to the complexity of Ca²⁺ signaling. One such molecule is cyclic adenosine (B11128) diphosphate-ribose (cADPR), a potent endogenous Ca²⁺-mobilizing agent derived from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) by the action of enzymes like ADP-ribosyl cyclase (CD38).[1] cADPR is known to activate ryanodine (B192298) receptors (RyRs), a major class of intracellular Ca²⁺ release channels, thereby playing a crucial role in Ca²⁺-induced Ca²⁺ release (CICR).

To dissect the molecular machinery underlying cADPR-mediated Ca²⁺ signaling, researchers rely on specialized chemical tools. Among the most powerful of these is 8-Azido-cyclic ADP-ribose (8-Azido-cADPR) , a photoaffinity label analog of cADPR. The incorporation of a photoreactive azido (B1232118) (-N₃) group at the 8th position of the adenine ring allows this molecule to function as a powerful probe. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene, which forms a stable covalent bond with nearby amino acid residues. This property enables the identification and characterization of cADPR-binding proteins, providing invaluable insights into the signaling cascade. This technical guide provides an in-depth overview of the core principles, methodologies, and applications of this compound in the study of calcium signaling.

Mechanism of Action and Properties of this compound

This compound is designed to mimic the native cADPR molecule, allowing it to bind non-covalently to cADPR's target proteins. However, unlike its parent molecule, this compound typically acts as an antagonist. It binds to the cADPR binding site but does not activate the subsequent Ca²⁺ release. Instead, it competitively inhibits the action of endogenous cADPR.[2]

The key feature of this compound is its photoactivatable nature. The workflow for its use involves three main steps:

-

Binding: The probe is introduced to a biological sample (e.g., cell homogenates, purified proteins) and allowed to bind to its target proteins.

-

Activation: The sample is irradiated with UV light, typically around 254-265 nm, which excites the azido group.

-

Covalent Cross-linking: The excited azido group expels nitrogen gas (N₂) to form a highly reactive nitrene intermediate, which rapidly inserts into nearby C-H or N-H bonds of the binding protein, forming a permanent covalent linkage.

This covalent "tagging" allows for the subsequent isolation and identification of the binding proteins using techniques such as SDS-PAGE, autoradiography (if a radiolabeled version like [³²P]this compound is used), and mass spectrometry.

Quantitative Data on cADPR Analogs

Precise quantitative data for the binding affinity (Kd) or inhibitory concentration (IC₅₀) of this compound is not extensively documented in the literature. However, data from related cADPR antagonists provide a valuable frame of reference for its potency and action.

| Compound | Type | Parameter | Value | System | Reference |

| 8-Bromo-cADPR | Antagonist | IC₅₀ | 0.97 ± 0.04 µM | cADPR-induced Ca²⁺ release in L. pictus sea urchin egg homogenates | [3] |

| 8-Amino-cADPR | Antagonist | Effective Conc. | 18 µM | Blocked CCK-evoked Ca²⁺ spiking in mouse pancreatic acinar cells | [4] |

| cADPR | Agonist | EC₅₀ | ~100 nM | Ca²⁺ release in sea urchin egg homogenates | [5] |

This table summarizes the inhibitory and activating concentrations of various cADPR analogs. The lack of a specific Kd for this compound highlights the need for further quantitative characterization of this important tool.

Key Signaling Pathway Involving cADPR

The cADPR signaling pathway is a crucial mechanism for intracellular Ca²⁺ mobilization, often acting in concert with other signaling pathways. This compound is instrumental in identifying the protein components of this pathway.

Caption: The cADPR calcium signaling pathway.

Experimental Protocols

Detailed Protocol for Photoaffinity Labeling with [³²P]this compound

This protocol is adapted from methodologies used for photoaffinity labeling in sea urchin egg homogenates, a model system where cADPR signaling was first extensively characterized.[2]

1. Materials and Reagents:

-

Biological Sample: Sea urchin egg homogenate or other microsomal preparations.

-

Photoaffinity Probe: [³²P]this compound (typically 2-10 nM final concentration).

-

Binding Buffer: 250 mM Potassium Gluconate, 250 mM N-methylglucamine, 1 mM MgCl₂, 20 mM HEPES, pH 7.2.

-

Competitors (for control experiments): Unlabeled cADPR (e.g., 10 µM), Unlabeled this compound (e.g., 10 µM), other nucleotides like ATP or NAD⁺ (e.g., 1 mM).

-

Quenching Solution: Dithiothreitol (DTT) or a sample buffer containing β-mercaptoethanol.

-

UV Light Source: A mineral lamp or a UV cross-linker capable of emitting short-wave UV light (e.g., 254 nm).

-

Analysis: SDS-PAGE reagents, autoradiography film or phosphorimager screen.

2. Experimental Procedure:

-

Step 1: Sample Preparation:

-

Prepare the sea urchin egg homogenate or microsomal fraction according to standard protocols. Determine the total protein concentration (e.g., using a Bradford or BCA assay).

-

Dilute the homogenate in ice-cold Binding Buffer to a final protein concentration of approximately 1-2 mg/mL.

-

-

Step 2: Incubation:

-

In microcentrifuge tubes on ice, set up the binding reactions. For a 100 µL final volume:

-

Total Binding: 90 µL of diluted homogenate + 10 µL of [³²P]this compound.

-

Non-specific Binding (Control): 90 µL of diluted homogenate + 10 µL of [³²P]this compound + excess unlabeled cADPR or this compound.

-

No UV Control: 90 µL of diluted homogenate + 10 µL of [³²P]this compound (this tube will not be irradiated).

-

-

Incubate the samples on ice or at 4°C for 60-90 minutes in the dark to allow for equilibrium binding.

-

-

Step 3: UV Irradiation (Photolysis):

-

Place the open tubes on an ice block directly under the UV lamp. The distance should be minimal (e.g., 1-2 cm) to ensure efficient cross-linking.

-

Irradiate the samples with 254 nm UV light for 5-15 minutes. The optimal time should be determined empirically. Do not irradiate the "No UV Control" sample.

-

-

Step 4: Quenching and Sample Preparation for Electrophoresis:

-

After irradiation, add SDS-PAGE sample buffer containing a reducing agent (like DTT or β-mercaptoethanol) to quench any unreacted nitrene radicals and to denature the proteins.

-

Boil the samples for 5 minutes at 95°C.

-

-

Step 5: SDS-PAGE and Autoradiography:

-

Separate the proteins by SDS-PAGE using an appropriate acrylamide (B121943) percentage to resolve proteins in the expected molecular weight range (e.g., 100-140 kDa).

-

Stain the gel with Coomassie Blue to visualize total protein loading.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen.

-

Develop the film or scan the screen to visualize the radiolabeled protein bands. Specific labeling will appear as dark bands in the "Total Binding" lane, which are absent or significantly reduced in the "Non-specific Binding" lane.

-

Caption: Experimental workflow for photoaffinity labeling.

Applications in Research and Drug Development

The use of this compound and related photoaffinity probes is critical for several areas of research and development:

-

Target Identification and Validation: The primary application is the unambiguous identification of cADPR binding proteins in various tissues and cell types. Identifying these proteins validates them as potential targets for therapeutic intervention. For example, the discovery that cADPR may not bind directly to RyR but to associated proteins opens new avenues for drug design.[2]

-

Binding Site Characterization: Once a target protein is identified, photoaffinity labeling can be coupled with mass spectrometry to pinpoint the specific amino acid residues that form the cADPR binding pocket. This structural information is invaluable for the rational design of small molecule agonists or antagonists.

-

Screening for Novel Drugs: A high-throughput screening assay could be developed where candidate compounds are tested for their ability to displace [³²P]this compound from its binding protein, allowing for the rapid identification of new modulators of the cADPR pathway.

-

Understanding Disease Mechanisms: Dysregulation of Ca²⁺ signaling is implicated in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. By identifying the components of the cADPR pathway, this compound helps elucidate how this pathway contributes to pathology, potentially revealing novel therapeutic targets.

Conclusion

This compound is an indispensable tool for molecularly dissecting the cADPR/Ca²⁺ signaling pathway. Its ability to covalently capture and identify cADPR binding partners has provided fundamental insights, challenging earlier models and revealing a more complex regulatory system than previously appreciated. For researchers in basic science and drug development, mastering the application of this photoaffinity probe provides a powerful strategy to uncover the molecular basis of cADPR-mediated signaling and to identify and validate novel targets for therapeutic intervention in a host of Ca²⁺-dependent physiological and pathological processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Photoaffinity labeling of high affinity nicotinic acid adenine dinucleotide phosphate (NAADP)-binding proteins in sea urchin egg. — Department of Pharmacology [pharm.ox.ac.uk]

- 3. Photoaffinity Labeling of High Affinity Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Binding Proteins in Sea Urchin Egg [scholars.utoledo.edu]

- 4. The cyclic ADP ribose antagonist 8-NH2-cADP-ribose blocks cholecystokinin-evoked cytosolic Ca2+ spiking in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoaffinity Labeling of High Affinity Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Binding Proteins in Sea Urchin Egg - PMC [pmc.ncbi.nlm.nih.gov]

Understanding 8-Azido-cADPR as a cADPR Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of cADPR Signaling and the Role of 8-Azido-cADPR

Cyclic ADP-ribose (cADPR) is a crucial second messenger that governs intracellular calcium (Ca²⁺) signaling, a fundamental process in a vast array of cellular functions including muscle contraction, neurotransmission, and gene expression.[1][2] The synthesis of cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is primarily catalyzed by the ectoenzyme CD38.[1][3] Once produced, cADPR triggers the release of Ca²⁺ from intracellular stores, predominantly the endoplasmic reticulum, by activating ryanodine (B192298) receptors (RyRs).[1][2][4] This intricate signaling pathway offers numerous points for therapeutic intervention.

This compound (8-N₃-cADPR) is a photoactive and biologically crucial analog of cADPR that serves as a potent antagonist of the cADPR signaling pathway.[5] Its utility in research and drug development stems from two key properties: its ability to competitively inhibit cADPR-mediated Ca²⁺ release and its azido (B1232118) group, which allows for photoaffinity labeling to identify and characterize cADPR binding proteins.[5] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its antagonistic properties, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Quantitative Data on this compound Antagonism

While specific IC₅₀ or Kᵢ values for this compound are not consistently reported across the literature, its antagonistic properties have been qualitatively and semi-quantitatively demonstrated. The primary mechanism of antagonism is competitive binding to the cADPR binding sites.[5]

| Parameter | Description | Observed Effect of this compound | Reference |

| cADPR-Induced Ca²⁺ Release | Inhibition of Ca²⁺ release from sea urchin egg microsomes stimulated by cADPR. | This compound did not induce Ca²⁺ release on its own but effectively inhibited the Ca²⁺ releasing ability of cADPR. This inhibition was reversible and could be overcome by higher concentrations of cADPR. | [5] |

| Competitive Binding | Displacement of radiolabeled cADPR from its binding sites on sea urchin egg microsomes. | This compound effectively competed with [³²P]cADPR for binding to microsomal proteins. | [5] |

| Photoaffinity Labeling | Covalent labeling of cADPR binding proteins upon UV irradiation. | [³²P]this compound specifically labeled proteins of approximately 140 and 100 kDa in sea urchin egg microsomes. This labeling was prevented by the presence of excess cADPR or non-labeled this compound. | [5] |

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in cADPR signaling and the application of this compound, the following diagrams have been generated using the DOT language.

cADPR Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Extracellular Synthesis of cADP-Ribose from Nicotinamide-Adenine Dinucleotide by Rat Cortical Astrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Actions of cADP-ribose and its antagonists on contraction in guinea pig isolated ventricular myocytes. Influence of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Azido-cADPR for Studying cADPR Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-Azido-cyclic Adenosine Diphosphate Ribose (8-Azido-cADPR), a powerful photoaffinity labeling tool for the identification and characterization of cADPR binding proteins. This document details the core principles, experimental protocols, and data interpretation to facilitate its use in research and drug development.

Introduction to this compound

This compound is a synthetic analog of cyclic ADP-ribose (cADPR), a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) stores. The key feature of this compound is the presence of an azido (B1232118) (-N₃) group at the 8th position of the adenine (B156593) ring. This group is photoreactive; upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate that can covalently crosslink to nearby amino acid residues within the binding pocket of a protein. This property makes this compound an invaluable tool for photoaffinity labeling to identify and isolate cADPR binding proteins.

Functionally, this compound acts as an antagonist of cADPR. It binds to cADPR binding sites but does not trigger Ca²⁺ release. Instead, it competitively inhibits cADPR-induced Ca²⁺ mobilization, making it a useful pharmacological tool to probe the cADPR signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its interactions.

| Parameter | Value | Organism/System | Notes |

| Identified Protein 1 MW | 140 kDa | Sea Urchin Egg Homogenate | Identified via photoaffinity labeling with [³²P]this compound.[1][2] |

| Identified Protein 2 MW | 100 kDa | Sea Urchin Egg Homogenate | Identified via photoaffinity labeling with [³²P]this compound.[1][2] |

cADPR Signaling Pathway

Cyclic ADP-ribose is synthesized from nicotinamide (B372718) adenine dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase, a key example being the cell surface antigen CD38.[3] cADPR then triggers the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum, by gating ryanodine (B192298) receptors (RyRs). This process is often mediated by accessory proteins, such as the FK506-binding protein 12.6 (FKBP12.6). The resulting increase in cytosolic Ca²⁺ concentration modulates a wide range of cellular processes.

Caption: The cADPR signaling pathway.

Experimental Workflow for Photoaffinity Labeling

The general workflow for identifying cADPR binding proteins using this compound involves incubation of the probe with a biological sample, UV crosslinking, and subsequent analysis to identify the labeled proteins.

Caption: General workflow for photoaffinity labeling.

Detailed Experimental Protocols

Synthesis of [³²P]this compound

This protocol is adapted from Walseth et al., 1993 and requires appropriate handling of radioactive materials.

-

Synthesis of 8-Azido-NAD⁺: Start with the synthesis of 8-Azido-NAD⁺ from NAD⁺. This can be achieved through bromination of the 8-position followed by azidation.

-

Enzymatic Cyclization: Incubate [³²P]NAD⁺ with ADP-ribosyl cyclase (e.g., from Aplysia californica) to produce [³²P]cADPR.

-

Azidation: Convert [³²P]cADPR to [³²P]8-Bromo-cADPR and subsequently to [³²P]this compound using sodium azide.

-

Purification: Purify the final product using high-performance liquid chromatography (HPLC).

Photoaffinity Labeling of cADPR Binding Proteins

This protocol is a generalized procedure based on established photoaffinity labeling techniques.

Materials:

-

Cell lysate or microsomal fraction

-

[³²P]this compound or non-radiolabeled this compound

-

Binding buffer (e.g., 250 mM potassium gluconate, 250 mM N-methylglucamine, 20 mM HEPES, pH 7.2)

-

Competitors (e.g., unlabeled cADPR, this compound)

-

Quenching solution (e.g., dithiothreitol, DTT)

-

SDS-PAGE reagents

-

For radiolabeling: Autoradiography film or phosphorimager screen

-

For non-radiolabeling: Mass spectrometry-compatible silver stain or Coomassie stain

Procedure:

-

Sample Preparation: Prepare cell lysates or microsomal fractions from the tissue or cells of interest. Determine the protein concentration.

-

Binding Reaction: In microcentrifuge tubes on ice, incubate the protein sample (e.g., 100 µg) with [³²P]this compound (e.g., 5-50 nM) in binding buffer for 60-90 minutes in the dark to allow for binding equilibrium.[4]

-

Competition Assay (Control): In parallel tubes, pre-incubate the protein sample with a 100-fold molar excess of unlabeled cADPR or this compound for 30 minutes before adding the radiolabeled probe to demonstrate the specificity of labeling.

-

UV Crosslinking: Place the open tubes on ice and irradiate with a UV lamp at a close distance for 5-15 minutes. The optimal wavelength is typically in the range of 300-366 nm for aryl azides.[4][5][6]

-

Quenching: Add a quenching reagent like DTT to a final concentration of 10 mM to react with any unreacted nitrene intermediates.

-

SDS-PAGE: Add SDS-PAGE sample buffer to the reactions, boil for 5 minutes, and load the samples onto a polyacrylamide gel. Run the gel to separate the proteins by molecular weight.[7]

-

Detection:

-

Radiolabeled Probe: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled protein bands.[8][9]

-

Non-radiolabeled Probe: Stain the gel with a mass spectrometry-compatible silver or Coomassie stain to visualize protein bands. The band of interest can be excised for mass spectrometry analysis.

-

Protein Identification by Mass Spectrometry

-

In-Gel Digestion: Excise the protein band of interest from the SDS-PAGE gel. Destain the gel piece and perform in-gel digestion with a protease such as trypsin.

-

Peptide Extraction: Extract the resulting peptides from the gel matrix.

-

LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.

-

Database Searching: Search the obtained peptide sequences against a protein database to identify the protein.

Logical Relationships in Experimental Design

The success of a photoaffinity labeling experiment relies on a series of logical steps and controls to ensure the specificity and validity of the results.

Caption: Logical workflow for a photoaffinity experiment.

Conclusion

This compound is a versatile and potent tool for the discovery and characterization of cADPR binding proteins. Its ability to covalently crosslink to its binding partners upon photoactivation allows for their specific identification and subsequent functional analysis. By following the detailed protocols and logical experimental design outlined in this guide, researchers can effectively utilize this compound to unravel the complexities of cADPR-mediated signaling pathways, paving the way for new therapeutic interventions.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Identification of cyclic ADP-ribose-binding proteins by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoaffinity Labeling of High Affinity Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Binding Proteins in Sea Urchin Egg - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SDS-PAGE Protocol | Rockland [rockland.com]

- 8. Protocol of the Detection of ³²P Radioactive Markers - Creative BioMart [creativebiomart.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Azido-cADPR Photoaffinity Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of 8-Azido-cyclic ADP-ribose (8-Azido-cADPR) as a photoaffinity label. It is designed to equip researchers with the necessary knowledge to effectively utilize this powerful tool for the identification and characterization of cADPR-binding proteins, crucial players in cellular calcium signaling.

Introduction: Unveiling the cADPR Signaling Cascade

Cyclic ADP-ribose (cADPR) is a key second messenger that mobilizes intracellular calcium (Ca²⁺) stores, a fundamental process in a vast array of cellular functions, including muscle contraction, neurotransmission, and gene expression. Dysregulation of cADPR-mediated Ca²⁺ signaling has been implicated in various diseases, making its binding proteins attractive targets for therapeutic intervention.

This compound is a photoactive analog of cADPR designed for photoaffinity labeling. This technique allows for the identification of cADPR receptors and other binding proteins by forming a stable, covalent bond upon ultraviolet (UV) irradiation. The azido (B1232118) group at the 8th position of the adenine (B156593) ring serves as the photoreactive moiety, which, upon activation, forms a highly reactive nitrene intermediate that can insert into neighboring chemical bonds of the target protein.

Fundamental Principles of this compound Photoaffinity Labeling

The utility of this compound as a photoaffinity label is rooted in several key properties:

-

Specific Binding: this compound binds specifically to the cADPR-binding sites. This has been demonstrated through competition assays where this compound effectively competes with radiolabeled cADPR for binding to its target sites.[1]

-

Antagonistic Activity: Unlike cADPR, this compound does not induce Ca²⁺ release. Instead, it acts as a competitive antagonist, reversibly inhibiting cADPR-mediated Ca²⁺ mobilization.[1] This antagonistic nature is crucial as it allows for the labeling of binding proteins without triggering downstream signaling events.

-

Photoreactivity: The aryl azide (B81097) group is chemically inert in the dark, allowing for specific binding to the target protein to occur without premature reaction. Upon exposure to UV light, the azide is converted into a highly reactive nitrene, which then covalently cross-links the probe to the protein at or near the binding site.

-

Identification of Novel Binding Proteins: Photoaffinity labeling with this compound has been instrumental in identifying cADPR-binding proteins. For instance, studies in sea urchin egg homogenates led to the labeling of 140 kDa and 100 kDa proteins, suggesting that cADPR may exert its effects through these intermediate proteins rather than directly on the ryanodine (B192298) receptor.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to this compound and its interaction with target proteins. It is important to note that specific binding affinity (Kd) and inhibitory concentration (IC50) values for this compound are not consistently reported in the available literature. The provided data is based on competition experiments and the known activity of related compounds.

| Parameter | Value | Organism/System | Comments | Reference |

| Binding Specificity | Displaced by cADPR | Sea urchin egg microsomes | Binding of [³²P]this compound is selectively displaced by cADPR and non-radiolabeled this compound, but not by ADP-ribose. | [1] |

| Functional Activity | Antagonist | Sea urchin egg microsomes | Does not induce Ca²⁺ release but inhibits cADPR-induced Ca²⁺ release. | [1] |

| Compound | Target | Kd (Dissociation Constant) | IC50 | Reference |

| This compound | cADPR-binding proteins | Not Reported | Not Reported | |

| cADPR | TRPM2 MHR1/2 domain | ~1.5 µM | Not Applicable | [2] |

| 8-Br-cADPR | TRPM2 MHR1/2 domain | ~2.5 µM | Not Applicable | [2] |

Experimental Protocols

This section provides a generalized, step-by-step protocol for photoaffinity labeling using this compound. Researchers should optimize these conditions for their specific experimental system.

Preparation of Radiolabeled this compound ([³²P]this compound)

For sensitive detection, this compound can be radiolabeled. The synthesis of [³²P]8-azido-cyclic ADP-ribose has been described previously and is a critical first step for many applications.[1]

Photoaffinity Labeling Protocol

-

Incubation:

-

Prepare the biological sample (e.g., cell lysate, purified protein, or membrane fractions).

-

Incubate the sample with [³²P]this compound in an appropriate buffer in the dark at 4°C for a predetermined time (e.g., 60 minutes) to allow for binding equilibrium to be reached.

-

To determine the specificity of labeling, include control samples:

-

Competition Control: Pre-incubate the sample with an excess of non-radiolabeled cADPR or this compound before adding [³²P]this compound.

-

Negative Control: A sample without the photoaffinity probe.

-

No UV Control: A sample with the probe but not exposed to UV light.

-

-

-

UV Cross-linking:

-

Place the samples on ice in a quartz cuvette or an open microcentrifuge tube for direct UV exposure.[3]

-

Irradiate the samples with a UV lamp. The optimal wavelength for aryl azides is typically in the range of 254-366 nm.[3][4][5] Long-wavelength UV light (e.g., 366 nm) is often preferred to minimize damage to biological molecules.[3]

-

The irradiation time should be optimized and can range from 10 to 30 minutes.[3] Keep the samples cool during irradiation to prevent heat-induced denaturation.[3]

-

-

Analysis of Labeled Proteins:

-

After irradiation, terminate the reaction by adding a sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol), which will reduce any remaining unreacted azido groups.

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled proteins by autoradiography. The specific labeling of proteins should be evident as dark bands on the film, which are diminished or absent in the competition control lanes.

-

Identification of Labeled Proteins using Mass Spectrometry (with non-radioactive probe and click chemistry)

For protein identification, a non-radioactive version of this compound can be used in conjunction with "click chemistry." This involves synthesizing an this compound analog that also contains an alkyne handle.

-

Photoaffinity Labeling: Perform the incubation and UV cross-linking steps as described above using the alkyne-modified this compound probe.

-

Click Chemistry:

-

After labeling, lyse the cells (if using whole cells).

-

Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag, such as biotin-azide, to the alkyne handle on the cross-linked probe.

-

-

Enrichment and Identification:

-

Enrich the biotinylated proteins using streptavidin-agarose beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins.

-

Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

-

Excise the protein bands of interest and perform in-gel tryptic digestion.

-

Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the protein.

-

Mandatory Visualizations

cADPR Signaling Pathway

References

- 1. Identification of cyclic ADP-ribose-binding proteins by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. UV-induced cross-linking of proteins to plasmid pBR322 containing 8-azidoadenine 2'-deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Storage Conditions for 8-Azido-cADPR

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 8-Azido-cyclic ADP-ribose (8-Azido-cADPR). As a critical tool in calcium signaling research, particularly for photoaffinity labeling studies, understanding its stability is paramount for reliable and reproducible experimental outcomes. This document outlines known stability characteristics, proper storage and handling procedures, and detailed experimental protocols for stability assessment.

Overview of this compound Stability

This compound is an analog of cyclic ADP-ribose (cADPR) where an azido (B1232118) group is substituted at the 8-position of the adenine (B156593) ring. This modification allows for its use as a photoaffinity label to identify and characterize cADPR binding proteins. While cADPR itself is susceptible to hydrolysis, 8-substituted analogs are generally designed for enhanced stability. 8-azidoadenosine (B559645) compounds, in particular, have shown increased resistance to enzymatic degradation by phosphodiesterases.

However, the primary stability concern for this compound is its sensitivity to light. The azido group is photoreactive and, upon exposure to UV light, forms a highly reactive nitrene intermediate that can covalently bind to nearby molecules. This property is advantageous for photoaffinity labeling experiments but necessitates careful handling and storage to prevent premature degradation and non-specific binding.

Stability and Storage Data

The following table summarizes the known stability and recommended storage conditions for this compound. It is important to note that while general recommendations are available, specific quantitative data such as half-life under various conditions are not extensively published.

| Parameter | Condition | Recommendation/Observation | Data Type |

| Storage Temperature | Long-term | Store at -20°C or below. | Qualitative |

| Short-term (in solution) | Maintain on ice and minimize time at room temperature. | Qualitative | |

| Solvent Stability | Aqueous Buffers (e.g., HEPES) | The reactive intermediate formed upon photolysis has a lifetime of approximately 1 minute or longer in water and HEPES buffer at ambient temperature.[1] | Quantitative |

| Organic Solvents (e.g., DMSO, DMF) | Data not available. It is recommended to prepare fresh solutions or perform stability tests for specific applications. | N/A | |

| Photostability | UV Light Exposure | Highly sensitive. Photolysis leads to the formation of a reactive nitrene intermediate. Avoid exposure to UV light sources.[1] | Qualitative |

| Ambient Light | Minimize exposure to direct laboratory light for extended periods. Use amber vials or wrap containers in foil. | Qualitative | |

| pH Stability | Physiological pH (~7.4) | Generally stable for short-term experimental use. | Qualitative |

| Acidic/Alkaline Conditions | Data not available. Extreme pH values should be avoided as they can promote hydrolysis of the ribose linkages. | N/A | |

| Enzymatic Stability | Phosphodiesterases | 8-substituted oligomers have shown enhanced resistance against digestion by snake venom phosphodiesterase.[2] | Qualitative |

Mandatory Visualizations

Chemical Structure and Photodegradation Pathway

Caption: Photodegradation pathway of this compound upon UV exposure.

Recommended Handling and Storage Workflow

Caption: Logical workflow for handling and storage of this compound.

Simplified cADPR Signaling Pathway and Role of this compound

Caption: Role of this compound as a photoaffinity probe in the cADPR signaling pathway.

Experimental Protocols for Stability Assessment

To obtain quantitative stability data for this compound under specific experimental conditions, a stability-indicating HPLC method is recommended.

Objective

To determine the degradation rate of this compound in a specific solvent at a given temperature and light condition over time.

Materials

-

This compound

-

Solvent of interest (e.g., ultrapure water, PBS, DMSO)

-

HPLC system with a UV detector

-

Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase A: 50 mM ammonium (B1175870) acetate, pH 5.5

-

Mobile phase B: Acetonitrile

-

Temperature-controlled incubator/water bath

-

UV lamp (for photostability testing)

-

Amber vials and standard laboratory glassware

Methodology

-

Preparation of this compound Stock Solution:

-

Accurately weigh a small amount of this compound and dissolve it in the solvent of interest to a known concentration (e.g., 1 mg/mL).

-

Protect the solution from light by using an amber vial or wrapping the container in aluminum foil.

-

-

Forced Degradation Studies (Stress Testing):

-

Thermal Stability:

-

Dispense aliquots of the stock solution into several amber vials.

-

Incubate the vials at a specific temperature (e.g., 4°C, 25°C, 37°C).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and immediately analyze by HPLC or store at -80°C for later analysis.

-

-

Photostability:

-

Place an aliquot of the stock solution in a clear vial.

-

Expose the vial to a controlled light source (e.g., UV lamp at a specific wavelength and intensity) for a defined period.

-

Take samples at various time points for HPLC analysis.

-

A control sample should be kept in the dark at the same temperature.

-

-

pH Stability:

-

Prepare buffers at different pH values (e.g., pH 3, 7, 9).

-

Dilute the this compound stock solution into each buffer.

-

Incubate at a constant temperature and sample at various time points for HPLC analysis.

-

-

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution can be used, for example:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 70% A, 30% B

-

25-30 min: Hold at 70% A, 30% B

-

30-35 min: Return to 95% A, 5% B

-

35-45 min: Re-equilibration

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Monitor at the absorbance maximum of this compound (typically around 275 nm).

-

Injection Volume: 20 µL

-

-

Analysis Procedure:

-

Inject the samples from the degradation studies onto the HPLC system.

-

Record the chromatograms. The peak corresponding to this compound should decrease over time, and new peaks corresponding to degradation products may appear.

-

Calculate the peak area of this compound at each time point.

-

-

-

Data Analysis:

-

Plot the natural logarithm of the peak area (or concentration) of this compound versus time.

-

If the degradation follows first-order kinetics, the plot will be linear.

-

The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

-

The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

-

Conclusion

Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound. The primary considerations are protection from light and storage at low temperatures (-20°C or below). While qualitative stability information is available, quantitative data for specific experimental conditions should be generated using methods such as the HPLC protocol detailed above to ensure the reliability of experimental results in drug discovery and cell signaling research.

References

Methodological & Application

Application Notes and Protocols for Photoaffinity Labeling Using 8-Azido-cADPR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum, playing a vital role in numerous cellular signaling pathways. The identification and characterization of proteins that bind to cADPR are essential for understanding its mechanism of action and for the development of therapeutic agents targeting these pathways. 8-Azido-cyclic ADP-ribose (8-Azido-cADPR) is a photoaffinity analog of cADPR. This powerful tool allows for the covalent labeling of cADPR-binding proteins upon photoactivation, enabling their identification and further study.[1][2]

This document provides detailed protocols and application notes for the use of this compound in photoaffinity labeling experiments, aimed at researchers in cell biology, pharmacology, and drug discovery.

Principle of Photoaffinity Labeling

Photoaffinity labeling is a technique used to identify and characterize the binding partners of a specific ligand within a complex biological sample. The process involves a photoaffinity probe, which is a molecule consisting of three key components:

-

An affinity group: In this case, the cADPR analog that specifically binds to the target protein.

-

A photoreactive group: An 8-azido group that is chemically inert in the dark but forms a highly reactive nitrene upon UV irradiation.

-

A reporter tag (optional but recommended): A radiolabel (e.g., ³²P) or a clickable handle (e.g., an alkyne) for detection and enrichment of the labeled protein.

The experimental workflow involves incubating the this compound probe with the biological sample, allowing it to bind to its target protein(s). Subsequent exposure to UV light activates the azido (B1232118) group, leading to the formation of a covalent bond with nearby amino acid residues in the binding pocket. The covalently labeled protein can then be detected and identified using various biochemical techniques.

cADPR Signaling Pathway

Cyclic ADP-ribose is synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase (CD38).[3][4] cADPR then binds to and activates ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum, leading to the release of Ca²⁺ into the cytoplasm.[3] This increase in cytosolic Ca²⁺ concentration triggers a wide range of cellular responses.

Experimental Protocols

The following protocols provide a general framework for using this compound in photoaffinity labeling experiments. Optimization of specific conditions such as probe concentration, incubation times, and UV exposure may be necessary for different biological systems.

General Experimental Workflow

Protocol 1: Preparation of Sea Urchin Egg Microsomes

Sea urchin eggs are a classic model system for studying cADPR-mediated calcium signaling.

Materials:

-

Sea urchin eggs

-

Homogenization buffer (e.g., 250 mM KCl, 20 mM HEPES, pH 7.2, 1 mM MgCl₂, protease inhibitors)

-

Centrifuge and tubes

Procedure:

-

Wash sea urchin eggs several times with ice-cold calcium-free seawater.

-

Resuspend the eggs in homogenization buffer.

-

Homogenize the eggs on ice using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in the desired buffer for the photoaffinity labeling experiment.

-

Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: Photoaffinity Labeling with [³²P]this compound

This protocol is adapted from studies on sea urchin egg homogenates.[1]

Materials:

-

[³²P]this compound

-

Prepared microsomal fraction

-

Binding buffer (e.g., 250 mM potassium gluconate, 250 mM N-methylglucamine, 1 mM MgCl₂, 20 mM HEPES, pH 7.2)

-

Unlabeled cADPR and other competitors (e.g., ADP-ribose, ATP)

-

UV lamp (e.g., 254 nm or 365 nm)

-

SDS-PAGE sample buffer

Procedure:

-

In a microcentrifuge tube on ice, combine the microsomal protein (e.g., 50-100 µg) with the binding buffer.

-

Add [³²P]this compound to a final concentration in the low nanomolar range.

-

For competition experiments, add an excess of unlabeled cADPR (e.g., nanomolar to micromolar concentrations) or other non-photoreactive competitors to control tubes.

-

Incubate the mixture on ice or at 4°C for a predetermined time (e.g., 60-90 minutes) in the dark to allow for binding.

-

Place the tubes on ice and irradiate with a UV lamp for a specified duration (e.g., 10-30 minutes). The optimal wavelength and duration should be determined empirically. Simple aryl azides are typically activated by short-wavelength UV light (254-275 nm), while nitrophenyl azides can be activated by long-wavelength UV light (300-460 nm).

-

After irradiation, add SDS-PAGE sample buffer to quench the reaction and denature the proteins.

-

Boil the samples for 5 minutes before loading onto an SDS-PAGE gel.

Protocol 3: Detection of Labeled Proteins by SDS-PAGE and Autoradiography

Materials:

-

SDS-PAGE gel apparatus and reagents

-

X-ray film or phosphor imaging screen

-

Film cassette

Procedure:

-

Separate the protein samples on an appropriate percentage SDS-PAGE gel.

-

After electrophoresis, stain the gel with Coomassie Brilliant Blue or a similar stain to visualize total protein.

-

Destain the gel and dry it.

-

Expose the dried gel to X-ray film or a phosphor imaging screen in a light-tight cassette at -80°C.[5] The exposure time will vary depending on the amount of radioactivity.

-

Develop the film or scan the phosphor screen to visualize the radiolabeled protein bands.

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes key quantitative parameters that are important for designing and interpreting photoaffinity labeling experiments with this compound.

| Parameter | Value/Range | Biological System | Reference |

| Labeled Protein Size | 140 kDa and 100 kDa | Sea Urchin Egg Microsomes | [1] |

| Competition (cADPR) | Nanomolar concentrations | Sea Urchin Egg Microsomes | [1] |

| No Competition | Micromolar concentrations of ADP-ribose, AMP, ADP, ATP, cAMP, IP₃ | Sea Urchin Egg Microsomes | [1] |

| UV Wavelength | 250-366 nm (general for aryl azides) | General | |

| UV Irradiation Time | 10-30 minutes (general for aryl azides) | General | |

| Probe Concentration | 1-10 µM (for in vitro labeling, general) | General |

Competition Assay Logic

To demonstrate the specificity of this compound labeling, a competition experiment is crucial. The logic is to show that the labeling of a specific protein by [³²P]this compound is reduced in the presence of an excess of unlabeled, non-photoreactive cADPR, which competes for the same binding site. Other nucleotides that do not bind to the cADPR receptor should not compete for labeling.

Troubleshooting and Considerations

-

Non-specific Labeling: High background labeling can be an issue. To minimize this, optimize the probe concentration and UV irradiation time. Include appropriate controls, such as samples not exposed to UV light and samples without the photoaffinity probe.

-

Low Labeling Efficiency: The efficiency of photocrosslinking can be low. Ensure that the UV lamp is of the correct wavelength and sufficient intensity. The distance of the sample from the UV source is also critical.

-

Probe Instability: Azido compounds can be sensitive to reducing agents. Avoid using reagents like DTT or β-mercaptoethanol in buffers prior to the cross-linking step.

-

Protein Identification: After successful labeling, identification of the protein can be achieved by techniques such as mass spectrometry. This may involve in-gel digestion of the labeled band followed by LC-MS/MS analysis.

By following these protocols and considering the key experimental parameters, researchers can effectively utilize this compound to identify and characterize novel cADPR-binding proteins, thereby advancing our understanding of cADPR-mediated signaling in health and disease.

References

- 1. Identification of cyclic ADP-ribose-binding proteins by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol of the Detection of ³²P Radioactive Markers - Creative BioMart [creativebiomart.net]

Application Notes and Protocols for 8-Azido-cADPR Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic ADP-ribose (cADPR) is a crucial second messenger that modulates intracellular calcium (Ca²⁺) signaling by activating ryanodine (B192298) receptors on the endoplasmic reticulum, leading to Ca²⁺ release.[1][2][3] The study of cADPR-binding proteins is essential for understanding these signaling pathways and for developing novel therapeutics. 8-Azido-cADPR is a photoaffinity probe and a versatile tool for chemical biology that enables the identification and characterization of cADPR-binding proteins through bioorthogonal click chemistry.[4] The azide (B81097) group on this compound allows for its covalent ligation to alkyne-modified molecules with high specificity and efficiency, even in complex biological systems.

This document provides detailed protocols for two primary methods of this compound click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative.

cADPR Signaling Pathway

The cADPR signaling pathway plays a vital role in cellular calcium homeostasis. Extracellular stimuli can trigger the synthesis of cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) by the enzyme CD38.[3][5] cADPR then binds to and sensitizes ryanodine receptors (RyRs) on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular Ca²⁺ concentration mediates a wide range of physiological processes.

Caption: The cADPR signaling pathway, initiating from extracellular stimuli to induce cellular responses.

Experimental Workflow for Identifying cADPR-Binding Proteins

The general workflow for identifying cADPR-binding proteins using this compound click chemistry involves incubating a cell lysate or purified protein fraction with this compound, followed by a click reaction with an alkyne-tagged reporter molecule (e.g., biotin-alkyne or a fluorescent dye-alkyne). The labeled proteins can then be enriched and identified using techniques such as western blotting or mass spectrometry.

Caption: Workflow for the identification of cADPR-binding proteins using this compound.

Quantitative Data

The following table summarizes typical reaction conditions and performance for azide-alkyne click chemistry based on available literature for similar molecules. These parameters should be optimized for your specific experimental setup.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| This compound Concentration | 10-100 µM | 1-10 µM |

| Alkyne-Probe Concentration | 20-200 µM | 5-50 µM |

| Copper(II) Sulfate (B86663) (CuSO₄) | 50-100 µM | Not Applicable |

| Copper Ligand (e.g., THPTA) | 250-500 µM | Not Applicable |

| Reducing Agent (Na-Ascorbate) | 1-5 mM | Not Applicable |

| Cyclooctyne Reagent | Not Applicable | 5-50 µM |

| Reaction Time | 30-60 minutes | 1-4 hours |

| Reaction Temperature | Room Temperature | 4°C to 37°C |

| Typical Conversion/Efficiency | >90% | >90% |

Note: Data is compiled from general click chemistry protocols and may require optimization for this compound.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro labeling of purified proteins or cell lysates.

Materials:

-

This compound

-

Alkyne-tagged protein or cell lysate

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-tagged protein/lysate with this compound in PBS.

-

Prepare the Catalyst Solution: In a separate tube, mix the CuSO₄ and THPTA stock solutions.

-

Initiate the Reaction: Add the catalyst solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction.

-

Incubate: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

Downstream Processing: The labeled protein is now ready for downstream applications such as enrichment, SDS-PAGE, and western blotting.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for labeling proteins in living cells or in other environments where copper toxicity is a concern.

Materials:

-

This compound

-

Alkyne-modified target (e.g., cells metabolically labeled with an alkyne-containing amino acid)

-

Cyclooctyne-functionalized reporter molecule (e.g., DBCO-biotin or DBCO-fluorophore)

-

Cell culture medium or appropriate buffer (e.g., PBS, pH 7.4)

Procedure:

-

Introduce the Azide: Incubate your target (e.g., cells, lysate) with this compound to allow for binding to target proteins. For cellular labeling, this may involve introducing this compound to the cell culture medium.

-

Wash (for cellular labeling): If working with live cells, wash the cells to remove any unbound this compound.

-

Initiate the Reaction: Add the cyclooctyne-functionalized reporter molecule to the sample.

-

Incubate: Incubate the reaction for 1-4 hours. The optimal time and temperature (typically between 4°C and 37°C) should be determined empirically.

-

Downstream Processing: The sample is now ready for analysis. For cellular applications, this may involve cell lysis followed by enrichment and detection of the labeled proteins.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8-Azido-cADPR Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the identification of cyclic ADP-ribose (cADPR) binding proteins using 8-Azido-cADPR, a photoactivatable and clickable analog of cADPR. This technique, combining photoaffinity labeling with click chemistry-based affinity purification, is a powerful tool for discovering novel protein interactions and for screening potential therapeutic agents that modulate cADPR signaling pathways.

Introduction

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium stores, playing a significant role in a variety of cellular processes, including muscle contraction, insulin (B600854) secretion, and neuronal signaling.[1] Dysregulation of cADPR signaling has been implicated in several diseases, making the identification of its protein interactome a key area of research for novel therapeutic targets. Enzymes such as CD38 and SARM1 are known to produce cADPR.[2][3]

This compound (8-N₃-cADPR) is a photoaffinity probe used to identify cADPR-binding proteins.[4] This analog contains an azido (B1232118) group that, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate that covalently crosslinks to nearby amino acid residues of interacting proteins.[4] Modern iterations of this probe are often bifunctional, incorporating a "clickable" alkyne group, which allows for the covalent attachment of a biotin (B1667282) tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[5][6][7] This enables the specific enrichment of crosslinked proteins using streptavidin-based affinity purification, followed by identification and quantification using mass spectrometry.

Signaling Pathway of cADPR

The diagram below illustrates the central role of cADPR in calcium signaling.

Caption: cADPR signaling pathway.

Experimental Workflow for this compound Pull-Down Assay

The following diagram outlines the major steps of the experimental procedure.

References

- 1. Ultraviolet crosslinking of DNA protein complexes via 8-azidoadenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 7. UV-induced cross-linking of proteins to plasmid pBR322 containing 8-azidoadenine 2'-deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of 8-Azido-cADPR: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of 8-Azido-cyclic ADP-ribose (8-Azido-cADPR), a valuable photoaffinity probe for the identification and characterization of cADPR-binding proteins. The synthesis involves a two-step process: the chemical synthesis of the precursor molecule 8-Azido-NAD⁺, followed by its enzymatic cyclization to this compound using ADP-ribosyl cyclase from Aplysia californica. This document outlines the complete workflow, from synthesis and purification to characterization and application in photoaffinity labeling experiments, to facilitate its use in research and drug discovery.

Introduction

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium from the endoplasmic reticulum, playing a significant role in various cellular signaling pathways. The study of cADPR-mediated signaling has been greatly advanced by the use of molecular probes. This compound is a photoactivatable analog of cADPR that serves as a potent tool for identifying and characterizing cADPR binding proteins.[1] Upon UV irradiation, the azido (B1232118) group at the 8-position of the adenine (B156593) ring forms a highly reactive nitrene intermediate, which can covalently crosslink to nearby amino acid residues within the binding pocket of a target protein. This allows for the specific and irreversible labeling of cADPR receptors and other interacting proteins.

The synthesis of this compound is achieved through the enzymatic cyclization of its precursor, 8-Azido-NAD⁺, by ADP-ribosyl cyclase.[2] This enzyme, particularly from the sea snail Aplysia californica, efficiently catalyzes the conversion of NAD⁺ and its analogs into their corresponding cyclic forms.

Signaling Pathway of cADPR